(R)-(+)-Timolol Maleate

Übersicht

Beschreibung

®-(+)-Timolol Maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma. Additionally, it is used orally for treating hypertension and heart attacks, and topically for treating glaucoma by reducing aqueous humor production through blockage of the beta-receptors on the ciliary epithelium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Timolol Maleate involves several steps, starting from the reaction of 1,1-dimethylamino-2-propanol with 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloride. This reaction produces the intermediate compound, which is then reacted with maleic acid to form ®-(+)-Timolol Maleate .

Industrial Production Methods

Industrial production of ®-(+)-Timolol Maleate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-Timolol Maleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium methoxide are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are often analyzed using techniques like liquid chromatography and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Ophthalmological Applications

1.1 Treatment of Glaucoma

Timolol maleate is primarily used in the management of glaucoma, particularly open-angle glaucoma. It functions by reducing intraocular pressure (IOP), which is crucial in preventing optic nerve damage.

- Efficacy Studies : A study involving 44 patients demonstrated that timolol maleate ophthalmic solution (0.25%) significantly reduced IOP when combined with other antiglaucoma medications, such as pilocarpine and acetazolamide .

- Comparative Studies : In a comparative evaluation of timolol maleate with latanoprost and latanoprostene bunod, timolol was shown to be effective in lowering IOP with fewer adverse effects .

| Study | Treatment | Reduction in IOP | Adverse Effects |

|---|---|---|---|

| Timolol + Pilocarpine | Significant reduction observed | Minimal irritation | |

| Timolol vs. Latanoprost | Effective, lower adverse events | Less than latanoprost |

1.2 Treatment of Infantile Hemangiomas

Timolol maleate has also been studied for its effectiveness in treating infantile capillary hemangiomas. A controlled study found that topical 0.25% timolol maleate gel was effective for nonvision-threatening hemangiomas, showing significant improvement in lesion size and color after two months of treatment .

Cardiovascular Applications

2.1 Management of Hypertension

Timolol maleate is utilized in the management of hypertension due to its ability to decrease heart rate and cardiac output by blocking beta-adrenergic receptors.

- Clinical Trials : Research indicates that timolol effectively lowers systolic and diastolic blood pressure (BP) without significant long-term side effects .

| Study | Patient Population | BP Reduction | Side Effects |

|---|---|---|---|

| Hypertensive patients | Significant transient decrease | Minimal |

Other Notable Applications

3.1 Migraine Prophylaxis

Timolol maleate is also employed off-label for migraine prophylaxis. Its beta-blocking properties help reduce the frequency and severity of migraine attacks.

3.2 Performance Anxiety

Due to its ability to mitigate physical symptoms associated with anxiety, such as tachycardia and tremors, timolol is sometimes prescribed for performance anxiety.

Case Studies

Case Study 1: Efficacy in Glaucoma Management

A retrospective study evaluated the effectiveness of timolol maleate in combination with other treatments for chronic open-angle glaucoma patients over eight weeks. The results indicated a significant reduction in IOP across all treatment combinations without notable adverse effects, reinforcing timolol's role as a first-line therapy .

Case Study 2: Topical Application for Hemangiomas

In a cohort study involving infants with capillary hemangiomas, the application of topical timolol gel resulted in a marked reduction in lesion size and improvement in cosmetic appearance after consistent use over two months .

Wirkmechanismus

®-(+)-Timolol Maleate exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to a reduction in intraocular pressure by decreasing the production of aqueous humor in the eye .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Brinzolamide: Another compound used in the treatment of glaucoma.

Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.

Clioquinol: An antifungal and antibacterial agent.

Uniqueness

®-(+)-Timolol Maleate is unique due to its non-selective beta-adrenergic blocking properties, making it effective in treating a variety of conditions related to elevated intraocular pressure and cardiovascular issues .

Biologische Aktivität

(R)-(+)-Timolol Maleate is a non-selective beta-adrenergic antagonist primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. It has also gained attention for its effectiveness in treating various vascular lesions, particularly infantile hemangiomas. This article explores the biological activity of Timolol Maleate, focusing on its pharmacological effects, clinical applications, and safety profile.

Pharmacological Mechanism

Timolol acts by blocking beta-adrenergic receptors, which leads to a decrease in aqueous humor production in the eye, thus reducing intraocular pressure. Its mechanism of action involves:

- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, leading to decreased secretion of aqueous humor.

- Vasoconstriction : Timolol can cause vasoconstriction in vascular lesions, contributing to its effectiveness against hemangiomas.

1. Treatment of Glaucoma

Timolol Maleate is widely used as a first-line treatment for open-angle glaucoma. A study involving 44 patients demonstrated that the addition of 0.25% Timolol Maleate to other antiglaucoma medications significantly reduced intraocular pressure without causing significant ocular irritation or systemic side effects .

| Study | Treatment | Intraocular Pressure Reduction |

|---|---|---|

| Study 1 | Timolol + Pilocarpine | Significant reduction observed |

| Study 2 | Timolol + Acetazolamide | Additional mean decrease of 27.6% |

2. Treatment of Infantile Hemangiomas

Recent studies have highlighted the efficacy of topical Timolol Maleate for treating infantile hemangiomas, particularly those that are superficial. A retrospective study reported that 0.25% topical Timolol gel led to a good response in 61.5% of treated infants, with long-term stability of results . Another study compared topical Timolol with corticosteroids and found that Timolol was significantly more effective in reducing lesion size .

| Study | Concentration | Response Rate | Duration |

|---|---|---|---|

| Study 1 | 0.25% Gel | 61.5% good response | 2 months |

| Study 2 | 0.5% Solution | Superior to corticosteroids | 6 months |

Case Study 1: Infantile Hemangioma Treatment

A case series involving seven children treated with topical Timolol showed significant reductions in hemangioma size and color change from bright red to normal skin tone within weeks of treatment . The reduction varied from 55% to 95%, demonstrating the compound's effectiveness.

Case Study 2: Side Effects and Safety Profile

While generally well-tolerated, there have been reports of systemic side effects, particularly in elderly patients or those with comorbidities. One case involved an elderly patient who experienced severe side effects requiring ICU admission after using Timolol for ocular hypertension . This highlights the importance of monitoring for potential adverse effects, especially when co-prescribing with other medications.

Safety Profile

Timolol is considered safe for most patients; however, it can cause systemic absorption leading to cardiovascular side effects, especially in sensitive populations such as the elderly or those with pre-existing conditions . Monitoring is essential during treatment.

Eigenschaften

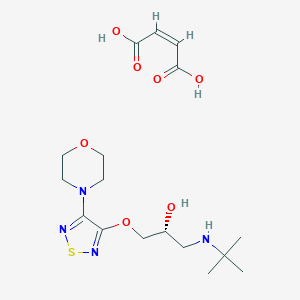

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-DKMXUPDOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26839-77-0 | |

| Record name | (+)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to analyze for the presence of (R)-(+)-Timolol Maleate in S-Timolol Maleate pharmaceutical formulations?

A1: The research paper focuses on developing a method to detect this compound, which is an impurity in S-Timolol Maleate. S-Timolol Maleate is the enantiomerically pure form of Timolol Maleate used in pharmaceuticals for its therapeutic effects, primarily as a beta-blocker for treating glaucoma. [] Enantiomers, like the R and S forms of Timolol Maleate, can have different biological activities. Detecting and quantifying any this compound present is crucial for ensuring the purity and safety of the S-Timolol Maleate drug product. This rigorous analysis ensures that patients receive the intended therapeutic benefit from the active S enantiomer while minimizing potential risks from the inactive or potentially harmful R enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.